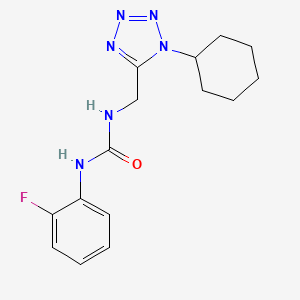
1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting cyclohexylamine with sodium azide and triethyl orthoformate under reflux conditions.
Attachment of the Tetrazole to the Urea Backbone: The tetrazole derivative is then reacted with an isocyanate derivative to form the urea linkage.
Introduction of the Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets within biological systems. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.
相似化合物的比较
Similar Compounds
1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenylurea: Lacks the fluorine atom, which may affect its biological activity and chemical properties.
1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-chlorophenyl)urea: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-methylphenyl)urea: The presence of a methyl group may influence its pharmacokinetics and dynamics.
Uniqueness
1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea is unique due to the presence of the fluorine atom, which can significantly impact its chemical reactivity, biological activity, and pharmacological properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound potentially more effective as a therapeutic agent.
属性
IUPAC Name |
1-[(1-cyclohexyltetrazol-5-yl)methyl]-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN6O/c16-12-8-4-5-9-13(12)18-15(23)17-10-14-19-20-21-22(14)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCKQSMEVAWCLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-Benzyl-3-methyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2579123.png)
![3-(2-methoxyethyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2579127.png)

![2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2579131.png)
![4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2579132.png)



![N-(3-CHLORO-2-METHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2579139.png)
![(E)-N'-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B2579142.png)
![1-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol](/img/structure/B2579143.png)
![2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2579144.png)

![2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2579146.png)
